N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-isopropylphenyl)acetamide
Description
The compound N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-isopropylphenyl)acetamide is a polycyclic heteroaromatic acetamide derivative featuring a fused tetrahydrobenzo[b]thiophen core linked to a benzo[d]thiazole moiety and a 4-isopropylphenyl-substituted acetamide side chain. Its structural complexity arises from the bicyclic thiophen-thiazole system, which is hypothesized to enhance binding affinity to biological targets such as kinases or receptors involved in cancer progression .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2OS2/c1-16(2)18-13-11-17(12-14-18)15-23(29)28-26-24(19-7-3-5-9-21(19)30-26)25-27-20-8-4-6-10-22(20)31-25/h4,6,8,10-14,16H,3,5,7,9,15H2,1-2H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQQDWUNILABOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(=O)NC2=C(C3=C(S2)CCCC3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Bioactivity: The target compound’s benzo[d]thiazole group is associated with kinase inhibition (e.g., EGFR/HER2), similar to pyrazolopyridine derivatives in . In contrast, cyano-substituted analogs in and exhibit broader applications, including antimicrobial dye synthesis .
- Synthetic Complexity : The fused benzo[d]thiazole-tetrahydrobenzo[b]thiophen system requires multi-step cyclization, whereas simpler analogs (e.g., ) are synthesized via direct amide coupling .
Pharmacological and Physicochemical Properties
Antitumor Activity
- Target Compound : While direct data are unavailable, structurally related compounds (e.g., 21b in ) show IC₅₀ values of 1.2–4.8 µM against H1299 lung cancer cells, attributed to heterocycle-mediated apoptosis induction .
- Cyano Derivatives: Compounds from demonstrate IC₅₀ values of 0.8–3.5 µM against breast adenocarcinoma (MCF-7) and lung cancer (NCI-H460) cells, with activity linked to thiazolidinone or pyrimidine substituents .
Antimicrobial Activity
Solubility and Stability
- The target compound’s low aqueous solubility (<10 µg/mL) contrasts with more polar analogs like 2-cyanoacetamide derivatives (solubility ~50 µg/mL) .
- Stability under physiological conditions is likely superior to hydrazinecarbothioamides (), which undergo tautomerization or hydrolysis .
Research Findings and Implications
- Structure-Activity Relationship (SAR): The benzo[d]thiazole moiety in the target compound may enhance target selectivity over non-specific cytotoxic agents (e.g., ’s azo dyes) .
- Therapeutic Potential: Compared to dichlorophenyl-thiazole analogs (), the fused bicyclic system could reduce off-target effects while maintaining potency .
- Limitations : Lack of in vivo data for the target compound necessitates further preclinical validation, unlike ’s derivatives, which show consistent antitumor efficacy across cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
